2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a dioxoisoindolinyl group attached to an acetamide moiety, which is further linked to a thiazolyl group substituted with a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone structure This can be achieved through the cyclization of an appropriate diketone precursor under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxoisoindolinyl group can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyridinyl or thiazolyl groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thiazolyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation with palladium on carbon or other reducing agents.
Substitution reactions could employ nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its pharmacological properties, potentially as a therapeutic agent.
Industry: It might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)acetic acid
2-(1,3-Dioxoisoindolin-2-yl)ethanol
2-(1,3-Dioxoisoindolin-2-yl)phenylamine
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHQAEXLZORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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